molecular formula C9H13N3O B8675479 6-Amino-N-isopropylnicotinamide

6-Amino-N-isopropylnicotinamide

Cat. No.: B8675479
M. Wt: 179.22 g/mol
InChI Key: OHNUKBLNKZDDMS-UHFFFAOYSA-N
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Description

6-Amino-N-isopropylnicotinamide is a nicotinamide derivative characterized by an amino group (-NH₂) at the 6-position of the pyridine ring and an isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-amino-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H2,10,11)(H,12,13)

InChI Key

OHNUKBLNKZDDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

6-Chloro-N,N-diisopropylnicotinamide

  • Structure : Chlorine substituent at the 6-position; diisopropyl groups on the amide nitrogen.
  • Molecular Formula : C₁₂H₁₇ClN₂O .
  • Molecular Weight : 240.73 g/mol .
  • Diisopropyl groups increase steric hindrance, which may reduce solubility but enhance lipid membrane permeability.

6-Amino-N-(3-(dimethylamino)propyl)nicotinamide

  • Structure: Amino group at the 6-position; 3-(dimethylamino)propyl chain on the amide nitrogen.
  • Molecular Formula : C₁₁H₁₈N₄O .
  • Molecular Weight : 222.15 g/mol .
  • Longer alkyl chain increases molecular weight and lipophilicity compared to the isopropyl group.

6-Amino-5-nitropicolinonitrile

  • Structure: Amino and nitro groups at positions 6 and 5, respectively; nitrile group on the pyridine ring.
  • Molecular Formula: Not explicitly provided, but inferred as C₇H₅N₅O₂ (based on name).
  • Safety Profile : Requires caution due to nitro groups, which are associated with explosive hazards and toxicity .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not available C₉H₁₃N₃O ~179.22 (calculated) 6-NH₂, N-isopropyl Hypothesized improved solubility
6-Chloro-N,N-diisopropylnicotinamide 905273-87-2 C₁₂H₁₇ClN₂O 240.73 6-Cl, N,N-diisopropyl High steric hindrance, lipophilic
6-Amino-N-(3-(dimethylamino)propyl)nicotinamide 827588-17-0 C₁₁H₁₈N₄O 222.15 6-NH₂, N-(3-(dimethylamino)propyl) Enhanced basicity, ionic interactions
6-Amino-5-nitropicolinonitrile Not provided C₇H₅N₅O₂ ~191.15 (calculated) 6-NH₂, 5-NO₂, nitrile High reactivity, potential toxicity

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Amino vs. Chlorine (as in 6-Chloro-N,N-diisopropylnicotinamide) may improve metabolic stability but reduce interaction specificity .
  • Alkyl Chain Modifications: The dimethylamino-propyl chain in 6-Amino-N-(3-(dimethylamino)propyl)nicotinamide introduces pH-dependent solubility and possible cell-penetrating properties, advantageous in drug delivery .

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